4-chloro-3-ethylaniline
Description
Properties
CAS No. |
93-49-2 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Strategies
The reduction of nitro intermediates remains the most reliable method for producing substituted anilines. For example, in the synthesis of 4-chloro-3-(trifluoromethyl)aniline, a nitration-reduction sequence using o-chlorotrifluoromethylbenzene as a starting material has been documented. Although this compound differs in its substituents (trifluoromethyl vs. ethyl), the general workflow—nitration followed by reduction—is transferable.
Key steps include:
-
Nitration : Introducing a nitro group at the para position relative to the existing substituent.
-
Reduction : Converting the nitro group to an amine while preserving other functional groups.
Comparative Analysis of Reduction Systems
Reduction methods for nitroarenes vary widely in efficiency, cost, and environmental impact. Below is a comparative analysis of systems relevant to this compound synthesis:
| Reduction Method | Catalyst/Reagent | Yield | Environmental Impact |
|---|---|---|---|
| Iron Powder/Ethanol | Fe⁰, HCl | 60–70% | High (iron sludge waste) |
| Catalytic Hydrogenation | Pd/C, H₂ | 85–90% | Moderate (H₂ handling) |
| FeCl₃·6H₂O/Hydrazine Hydrate | Fe³⁺, N₂H₄ | 75–80% | Low (aqueous waste) |
Table 1: Performance of nitroarene reduction systems for aniline synthesis.
The FeCl₃·6H₂O/hydrazine hydrate system, as described in the patent, offers a greener alternative by eliminating metal sludge. For this compound, this method could be adapted by replacing the trifluoromethyl substrate with an ethyl analog.
Substrate Functionalization and Regioselectivity
Achieving the correct substitution pattern (chloro at position 4, ethyl at position 3) requires careful control during nitration and alkylation.
Nitration of Ethyl-Substituted Arenes
Ethyl groups are ortho/para-directing, but steric hindrance from the ethyl group can favor para-nitration. In the synthesis of 4-nitro-2-ethylchlorobenzene (a hypothetical intermediate for this compound), acetic anhydride and concentrated nitric acid (68%) at 10–15°C provided a 92% yield of the para-nitro isomer. This suggests that similar conditions could be effective for ethyl-substituted substrates.
Alkylation Challenges
Introducing an ethyl group at position 3 post-chlorination is complicated by the reactivity of chloroarenes. A more viable approach is to start with 3-ethylnitrobenzene, chlorinate at position 4, and then reduce the nitro group. However, direct chlorination of nitroarenes often requires harsh conditions (e.g., Cl₂/FeCl₃ at 50–60°C), which may degrade the ethyl group.
Catalytic and Process Innovations
Recent advances in catalysis have improved the efficiency of chlorinated aniline synthesis:
Solvent and Catalyst Optimization
The patent emphasizes the role of solvents like 1,2-dichloroethane and dioxane in improving reaction homogeneity and yield. For instance, using 1,2-dichloroethane in the phosgenation step increased the purity of the final isocyanate product to 99.85% . Adapting these solvents for ethyl-substituted intermediates could mitigate side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-3-ethyl-nitrobenzene.
Reduction: Formation of 4-chloro-3-ethylcyclohexylamine.
Substitution: Formation of 4-hydroxy-3-ethylaniline or 4-amino-3-ethylaniline.
Scientific Research Applications
4-Chloro-3-ethylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine and ethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-chloro-3-ethylaniline and related compounds:
Key Comparisons
Positional Isomerism
- 4-Chloro-2-ethylaniline (C4-Cl, C2-Ethyl) vs. This compound (C4-Cl, C3-Ethyl): Both share the same molecular formula but differ in substituent positions.
Substituent Effects
- 3-Chloro-4-methylaniline (C3-Cl, C4-CH₃):
- Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: The nitro group (C6) deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to this compound. This is critical in designing pharmaceuticals where stability under physiological conditions is essential .
Heterocyclic vs. Benzene Core
- Ethyl 4-chloroquinoline-3-carboxylate and Ethyl 4-chloro-6-isopropylquinoline-3-carboxylate: The quinoline core introduces a nitrogen atom, enhancing aromaticity and enabling hydrogen bonding. Such derivatives are often explored as kinase inhibitors or antimicrobial agents, unlike simpler aniline derivatives .
- 2-(4-Chloro-1H-indol-3-yl)-ethylamine :
Functional Group Diversity
- Ethyl Esters (e.g., Ethyl 4-chloroquinoline-3-carboxylate): The ester group enables hydrolytic stability under basic conditions, unlike the free amine in this compound, which is prone to oxidation or acylation .
Physicochemical Properties
- Molecular Weight: Heterocyclic derivatives (e.g., quinoline, indole) exhibit higher molecular weights (194–295 g/mol) compared to simple anilines (141–155 g/mol).
- Solubility: Polar substituents (e.g., nitro, ester) in quinoline derivatives improve solubility in organic solvents, whereas this compound is more lipophilic .
Q & A
Q. What protocols ensure reproducibility in pharmacological studies of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
